Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans
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Overview
Description
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans is a compound with the molecular formula C13H27BrOSi. It is a silicon-based compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tert-butyldimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans typically involves the reaction of a bromomethylcyclohexane derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromomethyl and silyl reagents.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a cyclohexanone derivative.
Scientific Research Applications
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex silicon-containing compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their properties and interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism by which Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the silyl group can provide steric protection or influence the compound’s reactivity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: A precursor used in the synthesis of various silyl-protected compounds.
Bromomethylcyclohexane: A compound with similar reactivity due to the presence of the bromomethyl group.
tert-Butyldimethylsilyl glycidyl ether: Another silicon-containing compound with different functional groups and reactivity.
Uniqueness
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans is unique due to its combination of a bromomethyl group and a silyl group attached to a cyclohexyl ring. This structure provides a balance of reactivity and stability, making it useful in various synthetic applications.
Properties
Molecular Formula |
C13H27BrOSi |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
[4-(bromomethyl)cyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H27BrOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12H,6-10H2,1-5H3 |
InChI Key |
UVNGYVXHLCEVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)CBr |
Origin of Product |
United States |
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